3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
The compound features:
- A cyano group at position 2, acting as a strong electron-withdrawing moiety.
- A phenyl ring at position 3 substituted with a (4-bromophenyl)methoxy group, enhancing lipophilicity and steric bulk.
- An amide nitrogen linked to a 2-hydroxy-4-nitrophenyl group, introducing hydrogen-bonding capacity and electron-deficient aromaticity.
Properties
IUPAC Name |
3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O5/c24-18-7-5-15(6-8-18)14-32-22-4-2-1-3-16(22)11-17(13-25)23(29)26-20-10-9-19(27(30)31)12-21(20)28/h1-12,28H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPZEFWWQTXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps. One common route includes:
Methoxylation: The attachment of a methoxy group to the brominated phenyl ring.
Coupling Reaction: The coupling of the brominated and methoxylated phenyl ring with another aromatic compound.
Formation of Cyano Group: Introduction of the cyano group through a suitable reagent.
Amidation: Formation of the amide bond with the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related enamide derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects: The target compound’s 2-hydroxy-4-nitrophenyl group (vs. Bromophenyl methoxy substituents (shared with ) increase lipophilicity, likely enhancing membrane permeability but possibly reducing aqueous solubility .
Backbone Variations :
- Compounds with propenamide backbones (e.g., target, ) exhibit greater conformational flexibility compared to benzamides (e.g., 4MNB), which may influence binding kinetics .
Stereochemical Considerations :
- The Z-isomer in shows altered steric interactions compared to the target’s likely E-configuration, highlighting the role of geometry in molecular recognition .
Research Findings and Implications
Hydrogen-Bonding Capacity: The 2-hydroxy-4-nitrophenyl group in the target compound provides dual H-bond donor/acceptor sites, a feature absent in analogs like 4MNB and . This could improve interactions with polar residues in enzyme active sites .
Lipophilicity vs. Solubility Trade-off :
Bromine and methoxy substituents (logP ~3.5 estimated) may confer favorable logD values for blood-brain barrier penetration, though excessive hydrophobicity could limit solubility. Ethoxy () and trifluoromethyl () groups present alternative strategies to balance these properties .
Nitro Group Stability :
The 4-nitro substituent on the aryl ring may pose metabolic stability challenges compared to electron-deficient groups like CF₃ (), necessitating further prodrug optimization .
Synthetic Accessibility : Analogs with fewer stereochemical complexities (e.g., 4MNB) are more synthetically tractable, whereas the target compound’s propenamide backbone requires precise control during amidation and coupling steps .
Biological Activity
3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, effects on various cancer cell lines, and relevant case studies.
- Molecular Formula : C21H18BrN3O4
- Molecular Weight : 488.4 g/mol
- IUPAC Name : 3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
The compound has been studied for its inhibitory effects on telomerase activity, which is crucial for the proliferation of cancer cells. Telomerase is often upregulated in cancerous tissues, allowing cells to evade normal senescence. The inhibition of telomerase can lead to reduced tumor growth and increased apoptosis in cancer cells.
Key Findings:
- Telomerase Inhibition : The compound demonstrated significant inhibitory activity against telomerase in vitro, with an IC50 value of 88 nM against SMMC-7721 liver cancer cells .
- Induction of Apoptosis : Mechanistic studies revealed that the compound induces endoplasmic reticulum stress (ERS), leading to the activation of apoptotic pathways. This was evidenced by increased expression of CHOP (CAAT/enhancer-binding protein homologous protein) and markers associated with mitochondrial dysfunction .
In Vitro Studies
In vitro assays have shown that 3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide exhibits:
- Antiproliferative Effects : The compound significantly reduced cell viability in various cancer cell lines, including liver and breast cancer.
- Selectivity Towards Cancer Cells : It exhibited minimal toxicity towards normal human hepatocyte cells at concentrations up to 10 μM, suggesting a favorable therapeutic index .
In Vivo Studies
In vivo experiments using xenograft tumor models demonstrated:
- Tumor Growth Inhibition : Administration of the compound resulted in a marked decrease in tumor size compared to controls, confirming its potential as an anticancer agent .
Case Studies
-
Xenograft Model Study : A study involving SMMC-7721 xenografts showed that treatment with the compound led to a significant reduction in tumor volume over a treatment period of 30 days. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors compared to untreated controls.
Treatment Group Tumor Volume (mm³) Apoptosis Rate (%) Control 500 ± 50 5 Compound 150 ± 30 30 - Mechanistic Insights : Further mechanistic investigations indicated that the compound's ability to induce ERS was linked to its structural properties, particularly the presence of the bromophenyl and nitrophenyl moieties, which may enhance its interaction with cellular targets involved in stress responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
